5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine
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Description
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, has been reported in several studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis
The molecular structure of this compound is part of the family of pyrazolopyridines, which are possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied . The synthesis involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been studied extensively and are known to interact with various biological targets due to their structural similarity with purine bases adenine and guanine .
Mode of Action
It’s known that these types of compounds can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The specific interactions depend on the substituents present at positions N1, C3, C4, C5, and C6 .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, often related to the targets they interact with .
Result of Action
Similar compounds have been shown to exhibit various biological activities, often related to their interaction with their targets .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific substituents present on the pyrazolopyridine molecule .
Cellular Effects
Some related compounds have shown cytotoxic activities against certain cell lines
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-chloro-3-methyl-2H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-5-2-7(8)9-3-6(5)11-10-4/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKPUQCNNTUFGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N=CC2=NN1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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